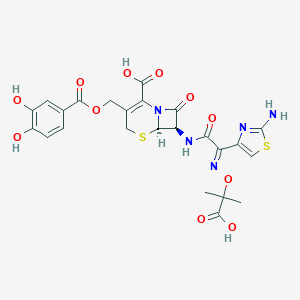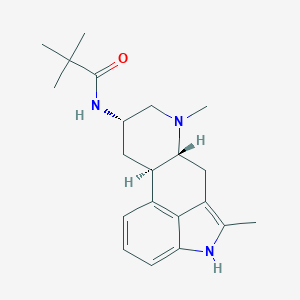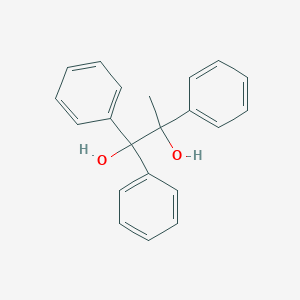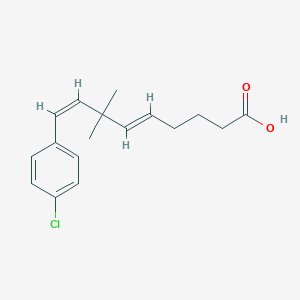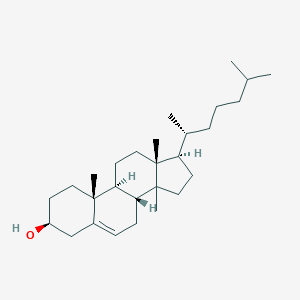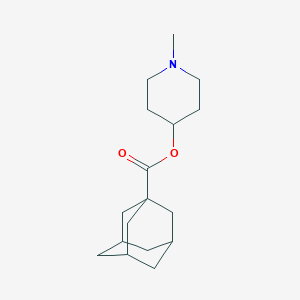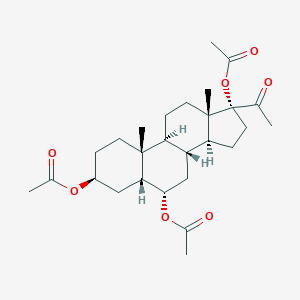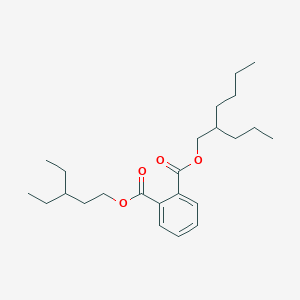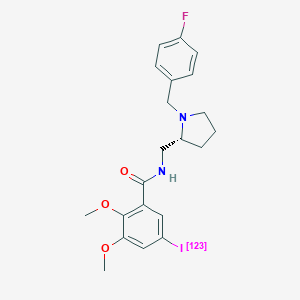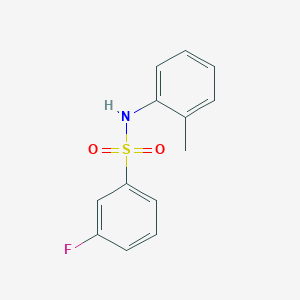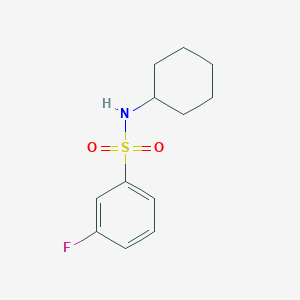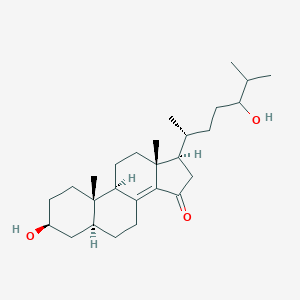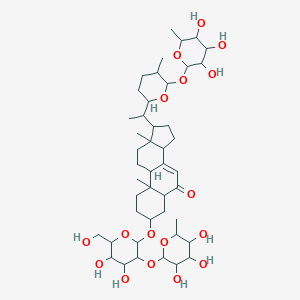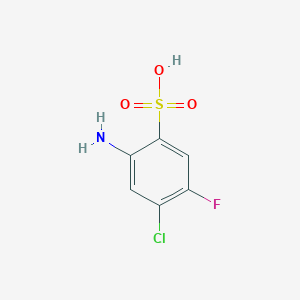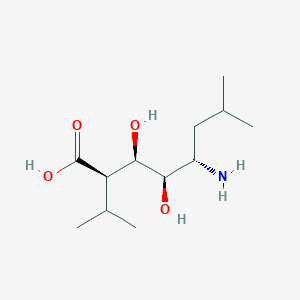
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid, commonly known as ADMA, is a naturally occurring amino acid derivative that is synthesized from the amino acid arginine. ADMA is an important biomarker for cardiovascular diseases and is involved in the regulation of nitric oxide (NO) production in the body.
Wirkmechanismus
ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS catalyzes the conversion of arginine to 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid and citrulline. ADMA binds to the same site on 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS as arginine, but does not undergo the same reaction. Therefore, ADMA inhibits the production of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid by 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Elevated levels of ADMA result in decreased 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production and impaired vascular function.
Biochemical and Physiological Effects:
ADMA has been shown to have a number of biochemical and physiological effects. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with cardiovascular diseases. ADMA also inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production, which can lead to impaired vascular function and increased blood pressure. In addition, ADMA has been shown to promote oxidative stress and inflammation, which are also involved in the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ADMA is a useful biomarker for cardiovascular diseases and can be easily measured in plasma and urine. However, there are some limitations to using ADMA as a biomarker. ADMA levels can be affected by a number of factors, including age, gender, and kidney function. Therefore, it is important to take these factors into account when interpreting ADMA levels. In addition, there is some variability in ADMA measurements between different laboratories and assay methods.
Zukünftige Richtungen
There are a number of future directions for ADMA research. One area of research is the development of new therapies that target ADMA. These therapies could include drugs that inhibit the synthesis of ADMA or drugs that compete with ADMA for the active site of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS. Another area of research is the identification of new biomarkers for cardiovascular diseases. While ADMA is a useful biomarker, it is not specific to cardiovascular diseases and can be affected by a number of factors. Therefore, there is a need for new biomarkers that are more specific to cardiovascular diseases. Finally, there is a need for more research on the role of ADMA in other diseases, such as diabetes and kidney disease.
Synthesemethoden
ADMA is synthesized from arginine by the enzyme arginine methyltransferase (PRMT). PRMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the guanidine group of arginine, resulting in the formation of ADMA. ADMA is then released into the bloodstream and can be detected in plasma and urine.
Wissenschaftliche Forschungsanwendungen
ADMA is a biomarker for cardiovascular diseases such as hypertension, atherosclerosis, and coronary artery disease. Elevated levels of ADMA have been associated with increased cardiovascular risk and poor prognosis in patients with these diseases. ADMA is also involved in the regulation of 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production in the body. 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid is a potent vasodilator and is important for maintaining normal blood pressure and vascular function. ADMA inhibits 5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid production by competing with arginine for the active site of the enzyme nitric oxide synthase (5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acidS). Therefore, ADMA is also a potential therapeutic target for cardiovascular diseases.
Eigenschaften
CAS-Nummer |
115857-47-1 |
|---|---|
Produktname |
5-Amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
Molekularformel |
C12H25NO4 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-7-methyl-2-propan-2-yloctanoic acid |
InChI |
InChI=1S/C12H25NO4/c1-6(2)5-8(13)10(14)11(15)9(7(3)4)12(16)17/h6-11,14-15H,5,13H2,1-4H3,(H,16,17)/t8-,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
PWGMWPXTBHYKNG-LNFKQOIKSA-N |
Isomerische SMILES |
CC(C)C[C@@H]([C@H]([C@@H]([C@@H](C(C)C)C(=O)O)O)O)N |
SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
Kanonische SMILES |
CC(C)CC(C(C(C(C(C)C)C(=O)O)O)O)N |
Synonyme |
5-ADIMOA 5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



